

"Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name:	<i>Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate</i>
Cat. No.:	B1348935

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An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure serves as a versatile scaffold and a key intermediate in the synthesis of several targeted therapeutic agents, most notably tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, plausible experimental protocols for its synthesis, and an exploration of its role in the context of drug discovery, particularly in the development of anticancer therapies. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Physicochemical Properties

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a multifaceted molecule with a range of physicochemical properties that are critical to its function as a synthetic intermediate. A summary of its key properties is provided below.

Identification and Structure

Property	Value
IUPAC Name	ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
CAS Number	77156-85-5
Molecular Formula	C ₁₃ H ₁₂ ClNO ₃ [1] [2]
Molecular Weight	265.69 g/mol [1] [2]
Canonical SMILES	CCOC(=O)c1cnc2cc(ccc2c1[Cl])OC
InChI Key	IXMRUGGFGJIANG-UHFFFAOYSA-N

Calculated Physicochemical Data

The following table summarizes key physicochemical parameters that have been calculated for this compound. These values are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source
logP	3.6641	Chemdiv
logD	3.6641	Chemdiv
logSw	-4.3104	Chemdiv
Hydrogen Bond Acceptors	5	Chemdiv
Polar Surface Area	37.388 Å ²	Chemdiv

Note: Experimental data for properties such as melting point and boiling point are not readily available in the surveyed literature. The provided data is based on computational models.

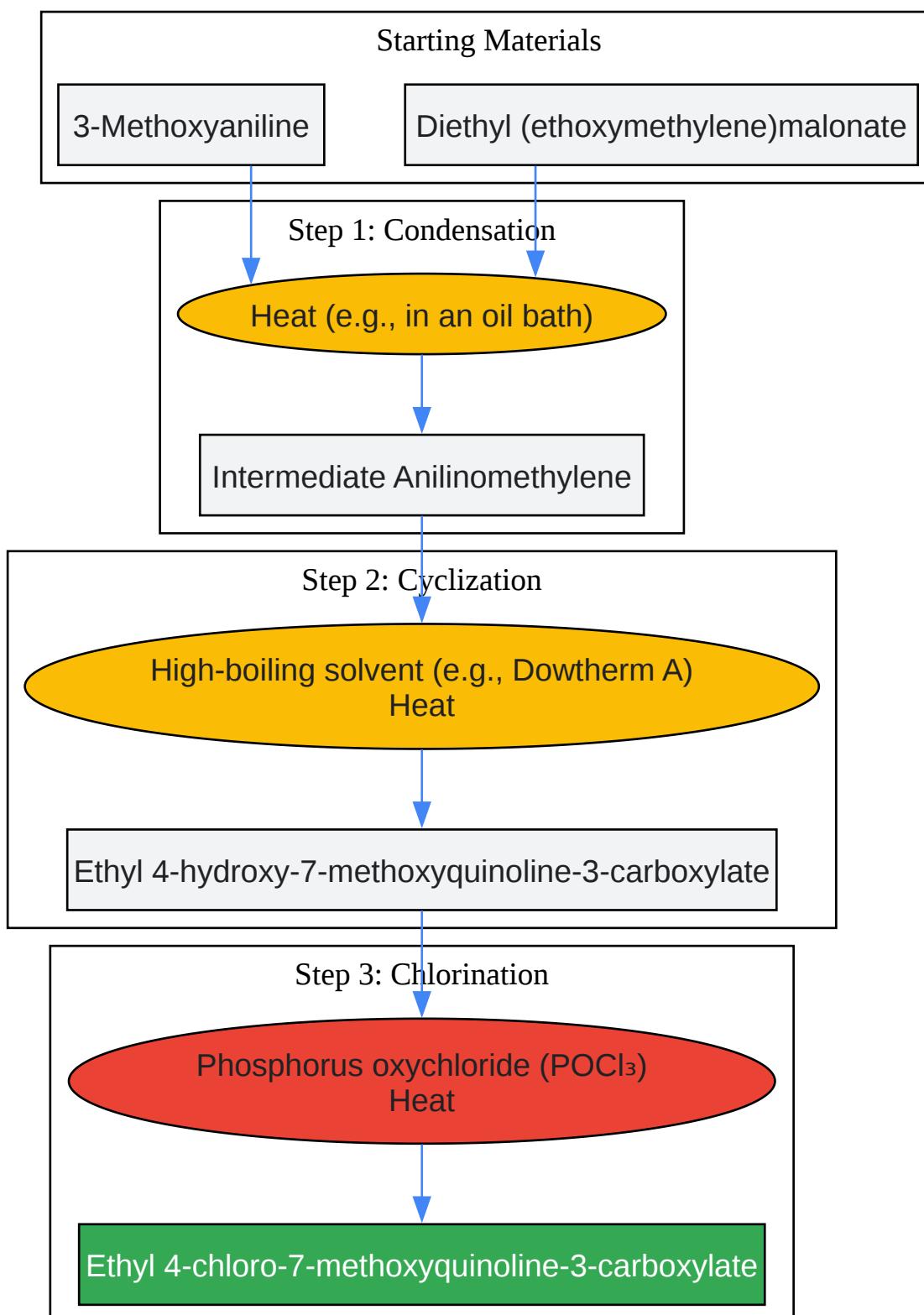
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate** is not widely published, a plausible synthetic route can be

constructed based on established methodologies for analogous quinoline derivatives. The following represents a generalized, multi-step synthesis.

Plausible Synthetic Workflow

The synthesis likely proceeds through a Gould-Jacobs reaction followed by chlorination.

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A plausible synthetic workflow for **Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate**.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate Anilinomethylene)

- In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl (ethoxymethylene)malonate.
- Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the ethanol byproduct is removed under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

- The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
- The mixture is heated to a high temperature (typically around 250°C) to induce cyclization. This reaction is usually complete within 1-2 hours.
- Upon cooling, the product precipitates out of the solvent and can be collected by filtration. The solid is washed with a non-polar solvent like hexane to remove residual high-boiling solvent.

Step 3: Synthesis of **Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate**

- The dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl_3).
- The mixture is heated to reflux (around 110°C) and maintained at this temperature for several hours until the reaction is complete, as indicated by TLC.
- After cooling, the excess POCl_3 is carefully removed under reduced pressure.
- The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

- The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
- Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

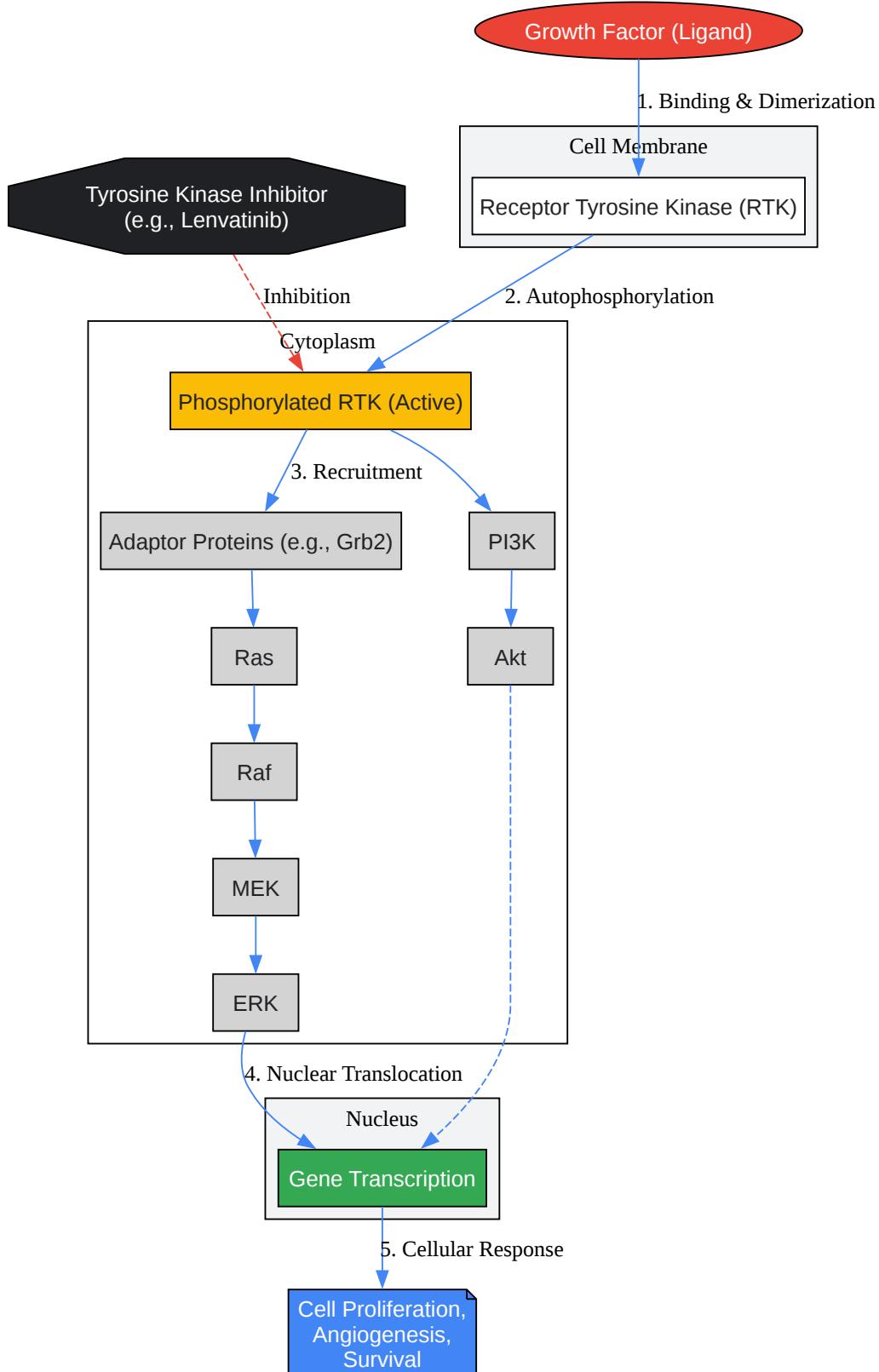
Role in Drug Development

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a crucial building block in the synthesis of several targeted therapies, particularly multi-kinase inhibitors used in oncology. Its chemical structure allows for further functionalization, making it an ideal precursor for complex drug molecules.

A notable application is in the synthesis of Lenvatinib, an oral receptor tyrosine kinase (RTK) inhibitor.^[3] Lenvatinib targets vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases implicated in tumor growth and angiogenesis.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The end-products synthesized from **Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate** often function by inhibiting receptor tyrosine kinases. The diagram below illustrates a generalized RTK signaling pathway, which is a common target for such inhibitors.

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A generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors derived from this compound.

Spectral Data

While specific, high-resolution spectral data for **Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate** is not publicly available in the reviewed literature, several chemical suppliers indicate its availability upon request. Researchers requiring this data for characterization are advised to consult commercial suppliers. The expected spectral features would include:

- ^1H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic protons on the quinoline ring, and a singlet for the methoxy group protons.
- ^{13}C NMR: Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring system, the methoxy carbon, and the ethyl group carbons.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-Cl stretch, and aromatic C=C and C-H stretches.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (265.69 g/mol) and characteristic fragmentation patterns.

Conclusion

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a compound of considerable importance in the field of synthetic medicinal chemistry. Its well-defined structure and reactive sites make it an invaluable intermediate for the construction of complex, biologically active molecules. While a comprehensive public database of its experimental physical and spectral properties is lacking, its established role as a precursor to potent tyrosine kinase inhibitors underscores its significance in the ongoing development of targeted cancer therapies. Further research into the properties and applications of this and related quinoline derivatives is likely to yield new opportunities for drug discovery.

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